molecular formula C17H23ClN2O3 B10928600 Ethyl 1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Ethyl 1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Cat. No.: B10928600
M. Wt: 338.8 g/mol
InChI Key: JPZHQAKFRHPURY-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an ethyl ester group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

ethyl 1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-3-23-17(22)13-6-8-20(9-7-13)11-16(21)19-15-10-14(18)5-4-12(15)2/h4-5,10,13H,3,6-9,11H2,1-2H3,(H,19,21)

InChI Key

JPZHQAKFRHPURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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